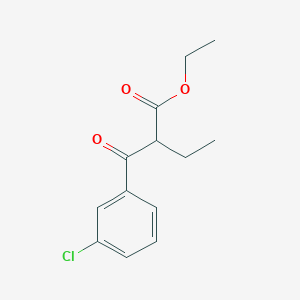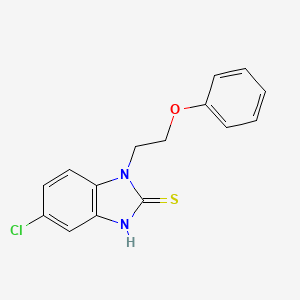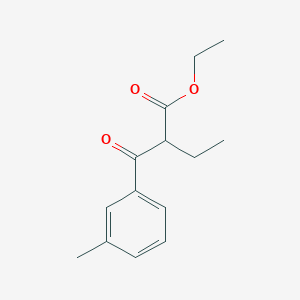![molecular formula C11H17NO2 B1527298 [2-(2-Méthoxyéthoxy)-4-méthylphényl]méthanamine CAS No. 1249721-27-4](/img/structure/B1527298.png)
[2-(2-Méthoxyéthoxy)-4-méthylphényl]méthanamine
Vue d'ensemble
Description
“[2-(2-Methoxyethoxy)-4-methylphenyl]methanamine” is a chemical compound with the CAS Number: 1249721-27-4 . It has a molecular weight of 195.26 and is typically stored at 4°C . It is a liquid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is [2-(2-methoxyethoxy)-4-methylphenyl]methanamine . The InChI code for this compound is 1S/C11H17NO2/c1-9-3-4-10(8-12)11(7-9)14-6-5-13-2/h3-4,7H,5-6,8,12H2,1-2H3 .Physical And Chemical Properties Analysis
“[2-(2-Methoxyethoxy)-4-methylphenyl]methanamine” is a liquid with a molecular weight of 195.26 . It is typically stored at 4°C .Applications De Recherche Scientifique
Médecine : Synthèse d'agents thérapeutiques potentiels
“[2-(2-Méthoxyéthoxy)-4-méthylphényl]méthanamine” peut servir de précurseur dans la synthèse d'agents thérapeutiques. Sa structure suggère une activité potentielle dans le système nerveux central en raison de la présence du groupe méthanamine, ce qui pourrait être utile dans la conception de médicaments ciblant les troubles neurologiques .
Agriculture : Formulation de pesticides
En agriculture, ce composé pourrait être étudié pour son efficacité dans les formulations de pesticides. Le groupe méthoxyéthoxy pourrait contribuer aux propriétés de solubilité et de pénétration, améliorant la délivrance des ingrédients actifs aux tissus végétaux .
Science des matériaux : Chimie des polymères
La structure moléculaire du composé indique des applications potentielles en chimie des polymères au sein de la science des matériaux. Il pourrait être utilisé pour modifier les propriétés des polymères, telles que la flexibilité et la résistance à la dégradation, qui sont cruciales pour le développement de matériaux avancés .
Sciences de l'environnement : Remédiation de la pollution
Les sciences de l'environnement pourraient bénéficier de l'application du composé dans les processus de remédiation de la pollution. Ses propriétés chimiques suggèrent qu'il pourrait être impliqué dans la synthèse de composés utilisés dans le traitement des déchets industriels ou le nettoyage des déversements de pétrole .
Biochimie : Études d'inhibition enzymatique
Les biochimistes pourraient étudier “this compound” comme inhibiteur enzymatique. Sa structure pourrait interagir avec des enzymes spécifiques, fournissant des informations sur la fonction enzymatique et aidant au développement de nouveaux tests biochimiques .
Pharmacologie : Systèmes d'administration de médicaments
La recherche pharmacologique pourrait utiliser ce composé dans les systèmes d'administration de médicaments. Son cadre moléculaire pourrait être propice à la fixation de molécules de médicaments, améliorant ainsi leur stabilité et leur biodisponibilité dans le corps humain .
Applications industrielles : Fabrication chimique
Industriellement, “this compound” pourrait être utilisé dans la fabrication de colorants, de résines ou d'autres produits chimiques où son groupe phényle pourrait contribuer aux propriétés chimiques souhaitées des produits finaux .
Chimie analytique : Chromatographie
Enfin, en chimie analytique, ce composé pourrait être utilisé comme étalon ou dérivé dans des techniques de chromatographie pour aider à identifier ou à quantifier des substances dans un mélange en raison de sa signature chimique distincte .
Mécanisme D'action
The mechanism of action of [2-(2-Methoxyethoxy)-4-methylphenyl]methanamine is not fully understood. However, it has been suggested that the compound may act as a monoamine oxidase inhibitor, which means that it inhibits the breakdown of monoamines, such as serotonin and dopamine. This inhibition could lead to an increase in the levels of these neurotransmitters in the brain, which could have therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of [2-(2-Methoxyethoxy)-4-methylphenyl]methanamine are not well understood. However, it has been suggested that the compound may have an effect on the central nervous system, as well as on the cardiovascular and immune systems. In addition, it has been shown to have antioxidant properties, which could be beneficial in treating certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
[2-(2-Methoxyethoxy)-4-methylphenyl]methanamine has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it has a low toxicity profile. In addition, it is stable in a variety of solvents and has a high solubility in water. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in organic solvents, and it is not very stable in acidic solutions.
Orientations Futures
There are several potential future directions for research involving [2-(2-Methoxyethoxy)-4-methylphenyl]methanamine. These include further studies on its mechanism of action, its effects on the central nervous system, and its potential therapeutic applications. In addition, further research could be done to explore its potential as a catalyst in the synthesis of heterocyclic compounds and its potential as an antioxidant. Finally, further research could be done to explore its potential as a model compound for the study of drug mechanisms of action.
Safety and Hazards
This compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . The precautionary statements associated with this compound include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
[2-(2-methoxyethoxy)-4-methylphenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-9-3-4-10(8-12)11(7-9)14-6-5-13-2/h3-4,7H,5-6,8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPRWLRSXGSTFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



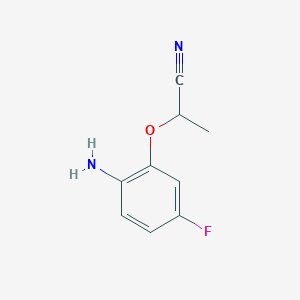
![1-[(1-Aminobutan-2-yl)oxy]-2-chlorobenzene](/img/structure/B1527216.png)

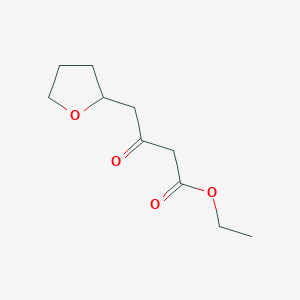
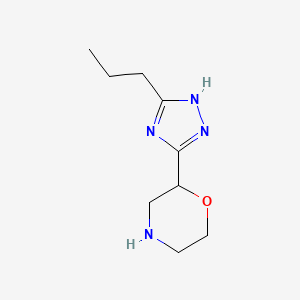
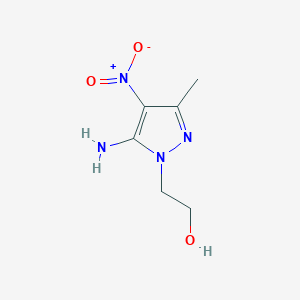
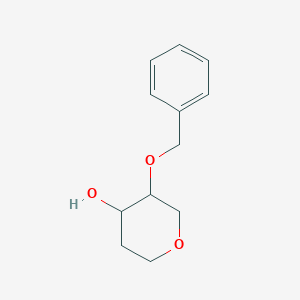
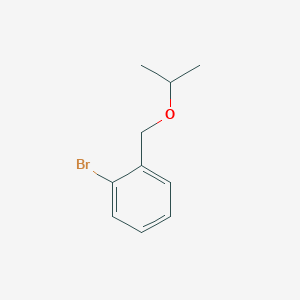
![5-Bromo-2-[(oxolan-3-yl)methoxy]aniline](/img/structure/B1527230.png)


